molecular formula C9H9NO4 B14111320 N-Methoxybenzo[d][1,3]dioxole-5-carboxamide

N-Methoxybenzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B14111320
M. Wt: 195.17 g/mol
InChI Key: ZSZKOCCXVORJAH-UHFFFAOYSA-N
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Description

N-Methoxybenzo[d][1,3]dioxole-5-carboxamide is a chemical compound with the molecular formula C9H9NO4 It is a derivative of benzo[d][1,3]dioxole, which is known for its aromatic and heterocyclic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxybenzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with methoxyamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methoxybenzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-methoxybenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: Formation of N-methoxybenzo[d][1,3]dioxole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methoxybenzo[d][1,3]dioxole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. For example, its anticancer activity may be related to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a phenyl group instead of a methoxy group.

    Benzo[d][1,3]dioxole-5-carboxylic acid: The parent compound without the amide group.

    N-Methoxybenzo[d][1,3]dioxole-5-amine: The reduced form of the amide compound.

Uniqueness

N-Methoxybenzo[d][1,3]dioxole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and amide groups make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

N-methoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C9H9NO4/c1-12-10-9(11)6-2-3-7-8(4-6)14-5-13-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

ZSZKOCCXVORJAH-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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